

6-Fluoropyridine-3,4-diamine CAS number 60186-24-5

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Compound of Interest

Compound Name: 6-Fluoropyridine-3,4-diamine

Cat. No.: B1313892

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An In-depth Technical Guide on **6-Fluoropyridine-3,4-diamine** (CAS: 60186-24-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridine-3,4-diamine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a fluorine atom and two adjacent amino groups on a pyridine core, offers multiple reaction sites for chemical modification. The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design. [1][2][3][4] The vicinal diamine functionality is a key precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are prevalent in many biologically active compounds.[5] This guide provides a comprehensive overview of the known properties, potential synthesis protocols, reactivity, and applications of **6-Fluoropyridine-3,4-diamine**.

Physicochemical and Computed Properties

The fundamental properties of **6-Fluoropyridine-3,4-diamine** are summarized below. Data is compiled from publicly available chemical databases.

Table 1: General and Physicochemical Properties

Property	Value	Source
CAS Number	60186-24-5	[6] [7] [8]
Molecular Formula	C ₅ H ₆ FN ₃	[6] [7] [8]
Molecular Weight	127.12 g/mol	[6] [7] [8]
IUPAC Name	6-fluoropyridine-3,4-diamine	[6]

| Synonyms | 3,4-Diamino-6-fluoropyridine, 6-FLUORO-3,4-PYRIDINEDIAMINE [\[\[6\]\[8\]](#) |

Table 2: Computed Structural and Chemical Descriptors

Descriptor	Value	Source
XLogP3	-0.1	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	3	[6]
Rotatable Bond Count	0	[6]
Exact Mass	127.05457537 Da	[6]
Monoisotopic Mass	127.05457537 Da	[6]
Topological Polar Surface Area	64.9 Å ²	[6]
Heavy Atom Count	9	[6]
InChI	InChI=1S/C ₅ H ₆ FN ₃ /c6-5-1-3(7)4(8)2-9-5/h1-2H,(H2,7,8)	[6]

| InChIKey | WAOINDABWBSPMY-UHFFFAOYSA-N [\[\[6\]](#) |

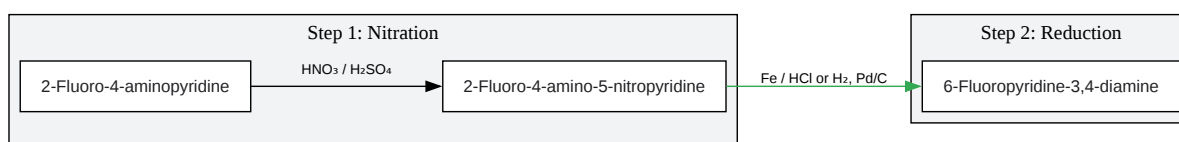
Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis procedures for **6-Fluoropyridine-3,4-diamine** are not readily available, a plausible and common synthetic route involves the reduction of a

corresponding nitro-amino precursor. This multi-step approach is a standard method for producing ortho-diamino aromatic compounds.

3.1 Plausible Synthesis Pathway

The logical precursor for this synthesis is 2-fluoro-5-nitro-4-aminopyridine or a related isomer. The final key step is the selective reduction of the nitro group to an amine.



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Caption: Plausible two-step synthesis of **6-Fluoropyridine-3,4-diamine**.

3.2 Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical transformations for analogous compounds.^[9] Researchers should perform small-scale trials to optimize conditions.

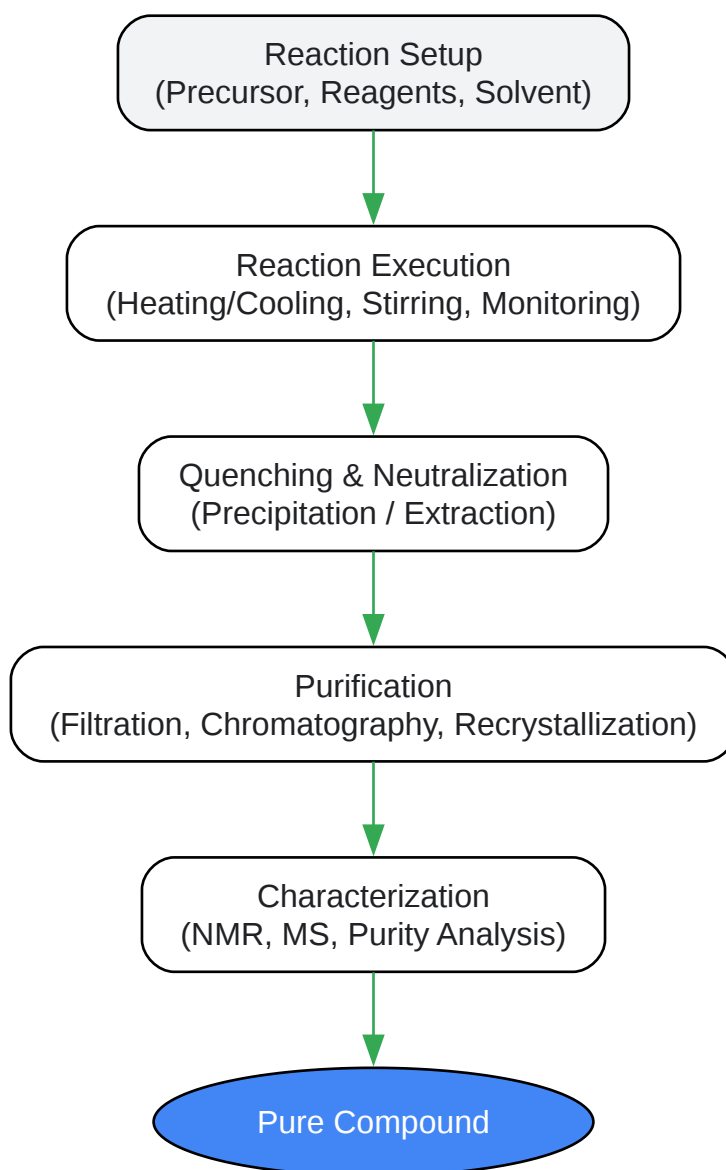
Step 1: Nitration of a Precursor (Example)

- **Reaction Setup:** In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add the starting aminopyridine precursor to a mixture of concentrated sulfuric acid and nitric acid.
- **Reaction Execution:** Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
- **Workup:** Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitro-amino product.

- Purification: Filter the crude product, wash with cold water, and dry under a vacuum. Recrystallization from a suitable solvent like ethanol may be required.

Step 2: Reduction of the Nitro Group

- Reaction Setup: Suspend the synthesized nitro-amino pyridine intermediate in a solvent such as ethanol or acetic acid.
- Reaction Execution: Add a reducing agent. Common methods include using iron powder in the presence of an acid like HCl, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Heat the reaction mixture to reflux for several hours.
- Workup: After the reaction is complete, filter the mixture while hot to remove the catalyst or iron salts. Evaporate the solvent from the filtrate under reduced pressure.
- Purification: Dissolve the residue in a suitable solvent and wash with a basic solution to remove any remaining acid. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and evaporate the solvent. The final product, **6-Fluoropyridine-3,4-diamine**, can be further purified by column chromatography or recrystallization.



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Caption: General experimental workflow for synthesis and purification.

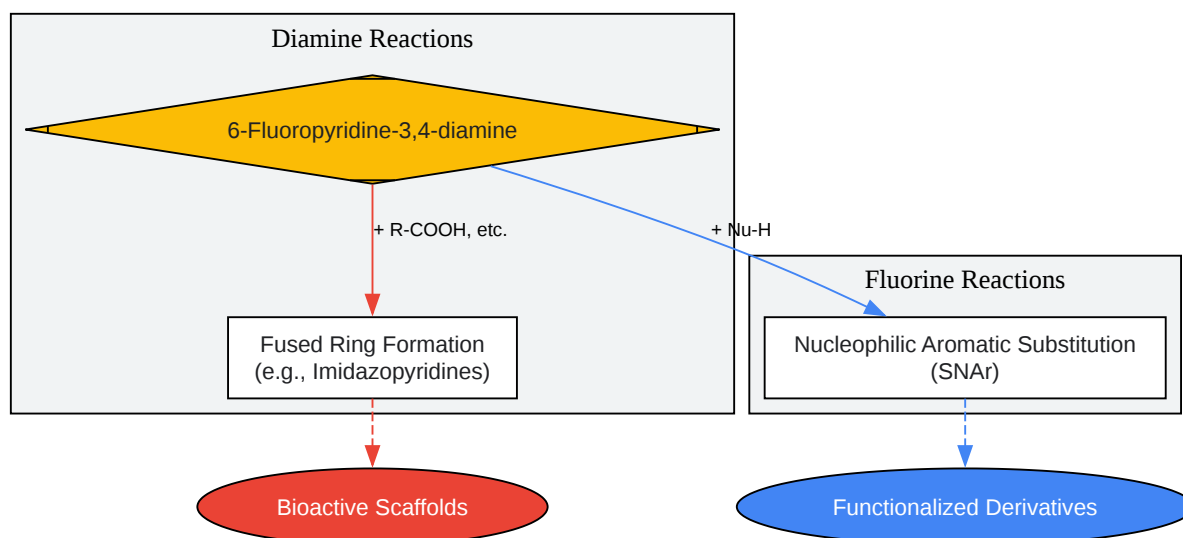
Chemical Reactivity and Applications

The reactivity of **6-Fluoropyridine-3,4-diamine** is dominated by its two key functional groups: the vicinal diamines and the fluorine atom alpha to the ring nitrogen.

4.1 Reactivity of the Diamine Group The adjacent 3,4-diamine functionality is a powerful tool for constructing fused heterocyclic rings. It can react with a variety of dicarbonyl compounds or

their equivalents to form five-membered rings, most notably imidazopyridines. This is a crucial transformation for building complex scaffolds in drug discovery.

4.2 Reactivity of the Fluorine Atom The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (S_NAr) due to the electron-withdrawing effect of the pyridine nitrogen. This allows for the displacement of the fluoride ion by various nucleophiles (e.g., amines, alcohols, thiols), providing a direct route to introduce further diversity into the molecule. The S_NAr reactions of fluoropyridines are noted to be significantly faster than those of their chloro- or bromo-analogs.^{[10][11]}



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Caption: Key reaction pathways for **6-Fluoropyridine-3,4-diamine**.

4.3 Applications in Drug Development This compound is primarily used as an intermediate or building block.^[8] The fluoropyridine motif is present in numerous FDA-approved drugs, where it enhances pharmacological properties.^{[1][4]} Similarly, diaminopyridine structures are precursors to a range of therapeutics, including some antineoplastic agents that act as dihydrofolate reductase inhibitors.^[12] Therefore, **6-Fluoropyridine-3,4-diamine** is a high-value starting

material for creating libraries of novel compounds for screening against various biological targets.

Spectral Data (Predicted)

While specific spectral data for this compound is not available in the cited literature, a prediction of the key signals can be made based on its structure and data from analogous compounds.^{[13][14][15]}

Table 3: Predicted NMR and IR Spectral Features

Spectroscopy	Predicted Features
¹ H NMR	- Two distinct signals in the aromatic region (6.0-8.0 ppm) for the two pyridine ring protons. - Two broad signals for the two different amine (-NH ₂) groups, which are exchangeable with D ₂ O.
¹³ C NMR	- Five distinct signals for the carbon atoms of the pyridine ring. Chemical shifts will be influenced by the fluorine and nitrogen substituents.
¹⁹ F NMR	- A single signal characteristic of a fluorine atom attached to a pyridine ring.

| IR | - N-H stretching bands for the primary amines (approx. 3300-3500 cm⁻¹). - C=C and C=N stretching bands for the aromatic ring (approx. 1500-1650 cm⁻¹). - A C-F stretching band (approx. 1000-1250 cm⁻¹). |

Safety and Handling

No specific safety data sheet (SDS) for **6-Fluoropyridine-3,4-diamine** was found. However, based on its structure as a fluorinated aromatic amine, the following general precautions are mandatory.^{[16][17][18][19]}

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - Skin Contact: Immediately wash off with plenty of soap and water. Seek medical attention if irritation develops.[\[17\]](#)
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[17\]](#)
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[\[17\]](#)
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[17\]](#)

Conclusion

6-Fluoropyridine-3,4-diamine (CAS: 60186-24-5) is a strategically important chemical intermediate for the synthesis of complex heterocyclic compounds. Its combination of a reactive fluorine atom and a vicinal diamine moiety provides chemists with a versatile platform for generating novel molecular architectures, particularly for applications in pharmaceutical research and drug discovery. Adherence to strict safety protocols is essential when handling this compound.

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